3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine
Description
3-[(3-Methylbutyl)thio]-1H-1,2,4-triazol-5-amine is a triazole derivative characterized by a 1,2,4-triazol-5-amine core substituted with a 3-methylbutylthio (-S-(CH₂)₂CH(CH₃)₂) group at the 3-position. The 3-methylbutylthio substituent enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
3-(3-methylbutylsulfanyl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-5(2)3-4-12-7-9-6(8)10-11-7/h5H,3-4H2,1-2H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISFSPQPLRATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Features of 1,2,4-Triazole Derivatives
Tautomerism and Reactivity in 1,2,4-Triazoles
The 1,2,4-triazole ring exhibits annular tautomerism, where proton shifts between nitrogen atoms alter the positions of substituents. For 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine, this tautomerism influences the reactivity of the thioether group and the amino functionality. X-ray crystallographic studies of related triazoles confirm that the thione (C=S) and thiol (C-SH) forms coexist in equilibrium, with the thiolate anion serving as the active nucleophile in alkylation reactions.
Role of the Thioether Substituent
The 3-methylbutylthio group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical and agrochemical applications. Introducing this moiety requires precise control over sulfur-centered reactions to avoid over-alkylation or oxidation.
Synthetic Pathways to this compound
Cyclization of Thiosemicarbazide Derivatives
A foundational approach involves the cyclization of thiosemicarbazides to form the 1,2,4-triazole core. For example, hydrazinecarbothioamide derivatives undergo cyclization in the presence of potassium hydroxide and carbon disulfide (CS₂), yielding 4-amino-1,2,4-triazole-3-thiones. Adapting this method, 3-methylbutylthio-substituted thiosemicarbazides can be synthesized by reacting 3-methylbutyl isothiocyanate with hydrazine hydrate:
$$
\text{R-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{R-NH-C(S)-NH-NH}_2
$$
Subsequent cyclization in alcoholic KOH generates the triazolethione intermediate, which is then alkylated to introduce the 3-methylbutyl group.
Optimization of Cyclization Conditions
Microwave irradiation significantly accelerates cyclization, reducing reaction times from hours to minutes while improving yields (e.g., 85% yield in 20 minutes under 150 W irradiation). Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, minimizing side reactions.
Alkylation of 5-Amino-1H-1,2,4-triazole-3-thiol
The direct alkylation of 5-amino-1H-1,2,4-triazole-3-thiol (Figure 1) with 3-methylbutyl bromide represents a streamlined route. The thiol group, activated by deprotonation with sodium hydride or potassium carbonate, reacts with the alkyl halide in anhydrous ethanol under reflux:
$$
\text{Triazole-SH} + \text{Br-(CH}2\text{)}2\text{CH(CH}3\text{)}2 \xrightarrow{\text{Base}} \text{Triazole-S-(CH}2\text{)}2\text{CH(CH}3\text{)}2
$$
Challenges in Alkylation
One-Pot Synthesis via Multicomponent Reactions
Emerging strategies employ tandem cyclization-alkylation sequences. For instance, reacting aminoguanidine hydrochloride with 3-methylbutyl isothiocyanate and succinic anhydride under microwave conditions generates the target compound in a single step. This method avoids isolating intermediates, achieving yields up to 78% with a reaction time of 30 minutes.
Catalytic and Solvent Effects on Reaction Efficiency
Analytical Characterization and Quality Control
Spectroscopic Methods
- NMR Spectroscopy : $$^1\text{H}$$ NMR confirms the 3-methylbutylthio substituent via signals at δ 1.20–1.40 ppm (m, 2H, CH$$2$$), δ 1.50–1.70 ppm (m, 1H, CH), and δ 2.60–2.80 ppm (t, 2H, S-CH$$2$$).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., [M+H]$$^+$$ = 215.0984 Da).
Chemical Reactions Analysis
Types of Reactions: 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 3-methylbutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine is primarily explored for its potential as:
- Antimicrobial Agent: The triazole ring is known for its antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, making this compound a candidate for developing new antifungal medications .
- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inducing apoptosis in colorectal adenocarcinoma cells (Caco-2), outperforming some conventional chemotherapeutic agents like cisplatin .
Materials Science
The compound's unique structural features allow it to be utilized in the synthesis of advanced materials:
- Polymer Synthesis: The incorporation of this compound into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength .
- Nanomaterials: Its reactivity can facilitate the creation of nanostructures with specific functionalities, which are useful in various applications including drug delivery systems and sensors .
Biological Studies
In biological research, this compound serves as a valuable tool for:
- Enzyme Inhibition Studies: The interaction of this compound with specific enzymes can help elucidate mechanisms of action relevant to disease pathways .
- Protein-Ligand Interactions: Understanding how this compound binds to proteins can provide insights into its therapeutic potential and guide further modifications for enhanced efficacy .
Mechanism of Action
The mechanism of action of 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The 3-methylbutylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit enzymes involved in critical biological pathways, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1,2,4-triazol-5-amine scaffold is highly modifiable, and substituents at the 1-, 3-, and 5-positions significantly alter physicochemical and biological properties. Below is a detailed comparison of 3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine with key analogs:
Naphthalene-Substituted Triazoles
- Examples :
- 3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a)
- 3-(Naphthalen-2-yl)-1-(p-tolyl)-1H-1,2,4-triazol-5-amine (3ba)
- Structural Features : Naphthalene rings at the 3-position and aryl groups (phenyl, p-tolyl) at the 1-position.
- Synthesis : Condensation reactions using naphthalene-based precursors, yielding compounds with high purity (61–90% yields) .
- Bioactivity: Demonstrated anticancer activity in spirodienone derivatives (e.g., compound 7a, 80% yield), with enhanced activity linked to naphthalene’s planar aromatic system .
Heterocyclic Substituents
- Example : 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine (4)
- Structural Features : Furan ring at the 3-position.
- Synthesis : Hydrolysis of 2-(furan-2-carbonyl)hydrazine-1-carboximidamide in water (78% yield) .
- Bioactivity: Not explicitly reported, but furan-containing triazoles are often explored for antimicrobial and anti-inflammatory properties .
Amine-Functionalized Derivatives
- Example : 5-(4-Phenylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
- Structural Features : Piperazinyl group at the 5-position.
- Physicochemical Properties : Higher nitrogen content (C₁₂H₁₆N₆) may enhance hydrogen-bonding capacity, favoring target binding in neurological disorders .
- Key Difference : The piperazinyl group introduces basicity (pKa ~8–9), contrasting with the neutral thioether group in the target compound .
Thioether Variants
- Example: 3-Amino-5-methylthio-1H-1,2,4-triazole
- Structural Features : Methylthio (-SCH₃) group at the 5-position.
- Synthesis : Direct alkylation of the triazole core .
- Key Difference : The shorter methylthio chain reduces lipophilicity (logP ~1.2) compared to the 3-methylbutylthio analog (predicted logP ~3.5), impacting bioavailability .
Data Table: Comparative Analysis of Triazol-5-amine Derivatives
Biological Activity
3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of triazoles known for various pharmacological properties, including antibacterial and anticancer activities. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a triazole ring substituted with a thioether group, which may influence its biological properties. The compound's unique structure allows it to interact with biological targets effectively.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Notably, triazole derivatives are often synthesized through nucleophilic substitution reactions or cyclization processes involving thio compounds. The yield and purity of the synthesized product are critical for subsequent biological evaluations.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with a triazole core can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays have demonstrated that this compound possesses notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely investigated. Compounds similar to this compound have shown efficacy against various cancer cell lines in XTT assays. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, the presence of specific substituents on the triazole ring can enhance anticancer activity .
Case Studies
-
Anticancer Evaluation :
A study evaluated the anticancer activity of several triazole derivatives against a panel of cancer cell lines using XTT assays. The results indicated that modifications at the 3-position significantly impacted cytotoxicity and selectivity towards cancer cells . -
Antimicrobial Screening :
Another research project focused on synthesizing various triazole derivatives and assessing their antimicrobial properties against multiple pathogens. The findings revealed that compounds with thioether substitutions exhibited superior antibacterial effects compared to their unsubstituted counterparts .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms:
- Inhibition of Cell Wall Synthesis : Triazoles may interfere with peptidoglycan synthesis in bacteria.
- Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in malignancies through mitochondrial involvement.
Q & A
Q. Table 1: Reaction Optimization
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 6–8 h | 65–75 | 90–95 |
| Microwave-Assisted | 30–60 min | 75–90 | 95–99 |
Advanced: How can researchers investigate the mechanism of action of this compound in antimicrobial assays?
Answer:
Mechanistic studies require enzyme inhibition assays (e.g., ketol-acid reductoisomerase [KARI] activity measured via NADPH consumption at 340 nm) . Pair with molecular docking (AutoDock Vina) to model interactions between the triazole-thioether moiety and KARI’s active site (PDB ID: 1YRL). Validate using site-directed mutagenesis (e.g., Ala substitutions in predicted binding residues) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., 3-methylbutyl δH 0.9–1.6 ppm; triazole NH₂ δH 5.2–5.5 ppm) .
- HRMS : Expected [M+H]⁺ = 229.1024 (C₈H₁₄N₄S).
- IR : Detect thioether (C-S, 600–700 cm⁻¹) and triazole ring (C=N, 1500–1600 cm⁻¹) .
Advanced: How do structural modifications (e.g., alkyl vs. aryl substituents) impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies show:
- Lipophilicity : 3-methylbutyl (logP ≈ 2.1) enhances membrane permeability vs. 4-fluorobenzyl (logP ≈ 2.8) but reduces aqueous solubility (18.1 µg/mL vs. 5.2 µg/mL at pH 7.4) .
- Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, improving enzyme inhibition (IC₅₀: 0.8 µM vs. 2.3 µM for methylbutyl) .
Q. Table 2: Comparative Bioactivity
| Substituent | logP | MIC (µg/mL, S. aureus) | IC₅₀ (KARI, µM) |
|---|---|---|---|
| 3-Methylbutyl | 2.1 | 12.5 | 2.3 |
| 4-Fluorobenzyl | 2.8 | 6.2 | 1.5 |
| CF₃ (triazole core) | 1.9 | 3.1 | 0.8 |
Basic: What strategies improve solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) for physiological compatibility .
Advanced: How does tautomerism in the triazole ring affect crystallographic and biological data interpretation?
Answer:
The 1,2,4-triazole core exhibits annular tautomerism , leading to 3- and 5-substituted isomers. X-ray crystallography (e.g., CCDC 733201) reveals dominant tautomers based on substituent electronic effects . For this compound, DFT calculations (B3LYP/6-311+G**) predict the 5-amine tautomer is 2.1 kcal/mol more stable. Validate via variable-temperature NMR (VT-NMR) in DMSO-d₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
